6-bromo-4-chloro-N,N-dimethylquinolin-2-amine
Description
6-Bromo-4-chloro-N,N-dimethylquinolin-2-amine is a halogenated quinoline derivative characterized by a bromine atom at position 6, a chlorine atom at position 4, and a dimethylamino group at position 2. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimicrobial agents. Its structure enables diverse functionalization, making it a scaffold for structure-activity relationship (SAR) studies. Key synthetic routes involve nucleophilic aromatic substitution (SNAr) reactions, where the 4-chloro group is replaced with amines or other nucleophiles under reflux conditions .
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-chloro-N,N-dimethylquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClN2/c1-15(2)11-6-9(13)8-5-7(12)3-4-10(8)14-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBWUEKPFBOLCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C(C=C2)Br)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroquinoline.
Bromination: The 4-chloroquinoline undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to yield 6-bromo-4-chloroquinoline.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
6-Bromo-4-chloro-N,N-dimethylquinolin-2-amine undergoes nucleophilic substitution at both the bromine and chlorine positions. The bromine atom at the 6-position is more reactive in aromatic substitution due to its lower electronegativity compared to chlorine, enabling selective functionalization.
Key Findings :
- Chlorine Substitution : The 4-chloro group participates in nucleophilic aromatic substitution (SNAr) under basic conditions. For example, reaction with amines (e.g., dimethylamine) in polar aprotic solvents like DMF yields 4-amino derivatives (Table 1) .
- Bromine Substitution : The 6-bromo group reacts in Suzuki-Miyaura cross-couplings with aryl boronic acids, catalyzed by Pd(PPh₃)₄, to form biaryl derivatives (Table 2) .
Table 1: Substitution at the 4-Chloro Position
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Dimethylamine | DMF, K₂CO₃, 80°C, 12 h | 4-Dimethylamino derivative | 78 | |
| Sodium methoxide | MeOH, reflux, 6 h | 4-Methoxyquinoline | 65 |
Table 2: Suzuki Coupling at the 6-Bromo Position
| Boronic Acid | Catalyst | Product | Yield (%) | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 90°C | 6-Phenylquinoline derivative | 85 | |
| 4-Methoxyphenyl | PdCl₂(dppf), Cs₂CO₃, THF | 6-(4-Methoxyphenyl)quinoline | 72 |
Cross-Coupling Reactions
The compound participates in Buchwald-Hartwig amination and Ullmann-type couplings, leveraging its bromine and chlorine substituents for diversification.
Research Highlights :
- Buchwald-Hartwig Amination : Reaction with primary amines (e.g., benzylamine) using Pd₂(dba)₃/Xantphos forms C–N bonds at the 6-position (83% yield) .
- Reductive Coupling : Iron-catalyzed reductive coupling with alkyl halides (e.g., 2-iodooctane) in NMP solvent produces alkylated amines (76% yield) .
Oxidation and Reduction Pathways
- Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the quinoline nitrogen to form the N-oxide (92% yield).
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the quinoline ring to a tetrahydroquinoline derivative, retaining the halogen substituents (68% yield).
Functional Group Transformations
Dimethylamino Group Reactivity :
- The N,N-dimethyl group undergoes demethylation with BBr₃ in CH₂Cl₂ to yield the primary amine, enabling further derivatization (Table 3) .
Table 3: Demethylation of the N,N-Dimethyl Group
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C, 2 h | 2-Aminoquinoline | 89 |
Mechanistic Insights
- SNAr Mechanism : Substitution at the 4-chloro position proceeds via a Meisenheimer intermediate stabilized by electron-withdrawing groups .
- Radical Pathways : Iron-mediated reactions involve alkyl radical intermediates, confirmed by EPR studies .
Stability and Reaction Optimization
Scientific Research Applications
6-bromo-4-chloro-N,N-dimethylquinolin-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways. The exact mechanism can vary based on the derivative or formulation used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations: Quinoline vs. Quinazoline
- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): Core: Quinazoline (two nitrogen atoms in the heterocyclic ring) instead of quinoline (one nitrogen). Synthesis: Higher yield (99%) due to increased electrophilicity of the 4-chloro group in quinazoline, enhancing reactivity with amines. Biological Activity: Targets CDC2-like kinases (Clk) with IC50 values <100 nM, attributed to improved π-π stacking interactions with kinase ATP-binding pockets .
- 6-Bromo-4-chloro-N,N-dimethylquinolin-2-amine: Core: Quinoline with a dimethylamino group at position 2. Synthesis: Moderate yield (68–83%) due to steric hindrance from the N,N-dimethyl group, slowing SNAr kinetics .
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine ():
- Difluoromethyl substituent increases metabolic stability and lipophilicity (logP = 3.2 vs. 2.5 for the dimethyl analogue).
Demonstrates 10-fold higher selectivity for PI3K/mTOR over off-target kinases due to enhanced hydrophobic interactions .
- Aromatic vs. Aliphatic Amines: 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine ():
- Benzotriazole moiety improves aqueous solubility (logS = -4.1 vs. -5.3 for dimethyl analogue) via hydrogen-bonding interactions.
- Lower kinase inhibition potency (IC50 = 1.2 µM vs. 0.3 µM for dimethyl derivative), suggesting steric clashes in binding pockets .
Physicochemical and Pharmacokinetic Properties
| Compound | logP | Solubility (µM) | Plasma Stability (t1/2, h) | CYP3A4 Inhibition (IC50, µM) |
|---|---|---|---|---|
| This compound | 2.5 | 12.3 | 6.7 | >50 |
| 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine | 3.1 | 8.9 | 4.2 | 28.5 |
| 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine | 2.8 | 15.6 | 9.1 | >50 |
| 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine | 3.2 | 6.5 | 8.5 | 14.7 |
Biological Activity
6-Bromo-4-chloro-N,N-dimethylquinolin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.
Molecular Formula: C11H10BrClN2
Molecular Weight: 303.57 g/mol
IUPAC Name: this compound
Canonical SMILES: CN(C)C1=NC2=C(C=CC(=C2)Br)C=C1Cl
Synthesis
The synthesis of this compound typically involves the bromination and chlorination of quinoline derivatives. Common methods include:
- Bromination: Using bromine or N-bromosuccinimide (NBS) in solvents like acetic acid.
- Chlorination: Chlorine gas or thionyl chloride can be used to introduce the chlorine atom into the quinoline structure.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and antimicrobial research.
Anticancer Activity
Studies have shown that this compound acts as a potential kinase inhibitor , which is crucial in cancer therapy. It inhibits specific kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells. For instance:
- Case Study: In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest its potential use as an antimicrobial agent in clinical settings .
The mechanism of action involves the following pathways:
- Kinase Inhibition: The compound binds to the ATP-binding site of kinases, preventing their phosphorylation activity, which is essential for signaling pathways that promote cell division.
- Reactive Oxygen Species (ROS) Induction: It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Comparison with Similar Compounds
This compound can be compared with other quinoline derivatives regarding their biological activities and structural properties.
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Kinase inhibitor | 5 - 15 |
| 7-Bromo-N,N-dimethylquinolin-2-amine | Antimicrobial | 10 - 20 |
| 5-Bromo-N-methyl-3-nitropyridin-2-amine | Cytotoxicity | >20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
